![molecular formula C15H16N2O5S2 B2821011 N-(4-sulfamoylphenyl)-2-tosylacetamide CAS No. 881771-55-7](/img/structure/B2821011.png)
N-(4-sulfamoylphenyl)-2-tosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-sulfamoylphenyl)-2-tosylacetamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of sulfonamide, a class of compounds known for their broad spectrum of biological activity . The compound has been synthesized and studied for its potential inhibitory effects on certain enzymes .
Synthesis Analysis
The compound has been synthesized through various methods. One such method involves the acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . Another method involves coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “N-(4-sulfamoylphenyl)-2-tosylacetamide” has been verified using spectroscopic methods . The compound’s structure allows it to interact with different biomolecular targets, contributing to its broad range of biological activity .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, particularly in its synthesis. For instance, the acylation of 4-thioureidobenzenesulfonamide and the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide are key steps in its synthesis .Wissenschaftliche Forschungsanwendungen
- Tosylacetamide has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest that it may interfere with cell cycle progression and disrupt signaling pathways crucial for tumor growth .
- Inflammation plays a pivotal role in various diseases. Tosylacetamide has demonstrated anti-inflammatory effects by modulating cytokines, inhibiting inflammatory enzymes (such as COX-2), and reducing oxidative stress. These properties make it a candidate for developing novel anti-inflammatory drugs .
- Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance. Tosylacetamide acts as a CA inhibitor, potentially impacting processes like pH regulation, ion transport, and bicarbonate production. Researchers have explored its use in treating conditions related to CA dysregulation .
- Tosylacetamide exhibits promising antibacterial and antifungal properties. Studies have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. It may serve as a scaffold for designing new antimicrobial agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Tosylacetamide has been evaluated for its neuroprotective potential. It may mitigate oxidative stress, enhance antioxidant defenses, and protect neurons from damage .
- Tosylacetamide can form stable complexes with transition metal ions. Researchers have synthesized metal complexes containing this ligand and explored their coordination chemistry. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
Anticancer Properties
Anti-Inflammatory Activity
Carbonic Anhydrase Inhibition
Antibacterial and Antifungal Activity
Neuroprotective Effects
Metal Complexes and Coordination Chemistry
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-11-2-6-13(7-3-11)23(19,20)10-15(18)17-12-4-8-14(9-5-12)24(16,21)22/h2-9H,10H2,1H3,(H,17,18)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRFUMOJYUGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-tosylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.